molecular formula C15H14N2O2 B3319908 Licarbazepine-d4-1 CAS No. 1188265-49-7

Licarbazepine-d4-1

Cat. No.: B3319908
CAS No.: 1188265-49-7
M. Wt: 258.31 g/mol
InChI Key: BMPDWHIDQYTSHX-MNYIHESISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Licarbazepine-d4-1 is synthesized by incorporating deuterium into licarbazepine. The process involves the deuteration of licarbazepine using deuterium gas or deuterated reagents under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Licarbazepine-d4-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions include deuterated oxides, reduced derivatives, and substituted compounds, which are used in further research and development .

Scientific Research Applications

Licarbazepine-d4-1 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

Licarbazepine-d4-1 exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By stabilizing the inactivated state of these channels, the compound prevents their return to the activated state, thereby inhibiting repetitive neuronal firing and exerting anticonvulsant and mood-stabilizing effects .

Comparison with Similar Compounds

Licarbazepine-d4-1 is similar to other compounds such as:

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing precise tracking and quantitation of the compound in biological systems .

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i2D,4D,6D,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-MNYIHESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(CC3=CC=CC=C3N2C(=O)N)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670095
Record name 10-Hydroxy(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-49-7
Record name 10-Hydroxy(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licarbazepine-d4-1
Reactant of Route 2
Licarbazepine-d4-1
Reactant of Route 3
Licarbazepine-d4-1
Reactant of Route 4
Licarbazepine-d4-1
Reactant of Route 5
Licarbazepine-d4-1
Reactant of Route 6
Licarbazepine-d4-1

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